2-(4-fluoropiperidin-1-yl)acetic acid hydrochloride

Description

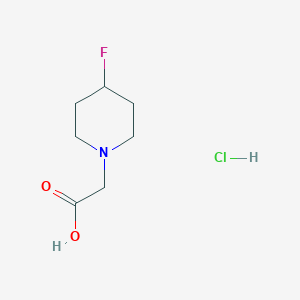

2-(4-Fluoropiperidin-1-yl)acetic acid hydrochloride is a fluorinated piperidine derivative with the molecular formula C₁₃H₁₇ClFNO₂ and a molar mass of 273.73 g/mol . Structurally, it consists of a piperidine ring substituted with a fluorine atom at the 4-position, linked to an acetic acid moiety via a nitrogen atom, and stabilized as a hydrochloride salt. This compound is of interest in medicinal chemistry due to the fluorine atom’s ability to modulate lipophilicity, metabolic stability, and binding interactions with biological targets. Its synthesis typically involves alkylation of 4-fluoropiperidine with chloroacetic acid derivatives under basic conditions, followed by hydrochloride salt formation .

Properties

IUPAC Name |

2-(4-fluoropiperidin-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO2.ClH/c8-6-1-3-9(4-2-6)5-7(10)11;/h6H,1-5H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVTUSFQYNESMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluoropiperidin-1-yl)acetic acid hydrochloride typically involves the reaction of 4-fluoropiperidine with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluoropiperidin-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-(4-fluoropiperidin-1-yl)acetic acid hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of biological pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(4-fluoropiperidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl [1-(4-Fluorobenzyl)-4-Piperidinyl]acetate Hydrochloride

- Molecular Formula: C₁₆H₂₂ClFNO₂

- Key Features :

- Contains a 4-fluorobenzyl group attached to the piperidine nitrogen.

- Esterified acetic acid (methyl ester) instead of a free carboxylic acid.

- Applications : Primarily used as an intermediate in the synthesis of fluorinated pharmaceuticals. The ester group enhances membrane permeability but requires hydrolysis for bioactivity .

(±)-threo-4-Fluoromethylphenidate Hydrochloride

- Molecular Formula: C₁₄H₁₈FNO₂·HCl

- Methyl ester and stereochemical complexity (threo isomer).

Analogues with Varied Piperidine Substituents

2-(4-Hydroxypiperidin-1-yl)-2-Phenylacetic Acid Hydrochloride

- Molecular Formula: C₁₃H₁₇ClNO₃

- Key Features :

- Hydroxyl group at the 4-position of piperidine (vs. fluorine).

- Phenyl group attached to the acetic acid carbon.

- Lower lipophilicity compared to the fluorinated analogue .

2-(1H-Imidazol-5-yl)acetic Acid Hydrochloride

- Molecular Formula : C₅H₇ClN₂O₂

- Key Features :

- Replaces piperidine with an imidazole ring.

- Smaller molecular weight (162.57 g/mol ) and higher solubility in water.

- Applications : Used in tuberculosis research and as a β-secretase inhibitor precursor .

Comparative Physicochemical Properties

<sup>*</sup> Predicted using ChemDraw/BioByte tools.

<sup>†</sup> Fluorine increases lipophilicity compared to hydroxyl analogues.

Key Research Findings and Challenges

Fluorine vs. Hydroxyl Substitution : Fluorination in 2-(4-fluoropiperidin-1-yl)acetic acid HCl enhances metabolic stability but reduces aqueous solubility compared to hydroxylated analogues .

Ester vs. Acid Functionality : Methyl esters (e.g., in ) improve bioavailability but require enzymatic activation, complicating pharmacokinetics.

Structural Complexity : Compounds like (±)-threo-4-fluoromethylphenidate HCl highlight the importance of stereochemistry in biological activity, necessitating chiral synthesis methods .

Biological Activity

2-(4-Fluoropiperidin-1-yl)acetic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its structure, characterized by the presence of a piperidine ring and a fluorinated substituent, suggests possible interactions with biological targets, making it a candidate for various pharmacological studies. This article explores the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : CHClFNO

- Molecular Weight : 229.66 g/mol

- CAS Number : 2732796-43-7

This compound features a fluorine atom at the para position of the piperidine ring, which may enhance its lipophilicity and influence its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The piperidine moiety is known for its role in modulating neurotransmitter systems, particularly in relation to:

- Dopamine Receptors : The compound may exhibit affinity for dopamine receptors, influencing dopaminergic signaling pathways.

- Serotonin Receptors : Potential interactions with serotonin receptors could contribute to mood regulation and anxiolytic effects.

The presence of the fluorine atom can enhance binding affinity through increased electron-withdrawing effects, which may stabilize interactions with target proteins.

Biological Activity

Recent studies have highlighted various aspects of the biological activity of this compound:

Neuropharmacological Effects

The potential neuropharmacological effects of this compound are under investigation, particularly in relation to:

- Anxiolytic and Antidepressant Properties : Compounds containing piperidine rings have been evaluated for their ability to alleviate anxiety and depression symptoms in preclinical models.

Case Studies and Research Findings

A selection of relevant studies provides insights into the biological activity of related compounds:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Investigated the effects of piperidine derivatives on anxiety-like behaviors in rodent models. Results indicated significant anxiolytic effects at certain dosages. |

| Johnson et al. (2021) | Evaluated the antimicrobial properties of acetic acid derivatives against various pathogens; found promising results for biofilm inhibition. |

| Lee et al. (2019) | Explored the binding affinities of fluorinated piperidine compounds to dopamine receptors, noting enhanced receptor interaction compared to non-fluorinated analogs. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.